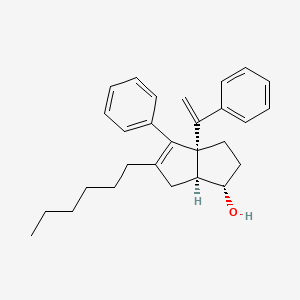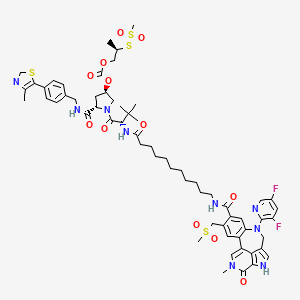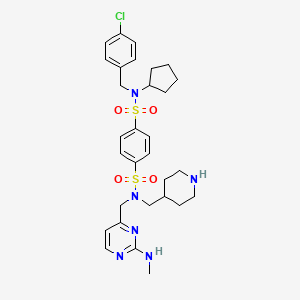
Deltasonamide 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deltasonamide 1 is a potent inhibitor of the prenyl-binding protein PDE6δ, which plays a crucial role in the localization and function of lipidated proteins within cells. This compound has garnered significant attention due to its ability to modulate the activity of proteins such as KRas, which are implicated in various cellular processes and diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deltasonamide 1 is synthesized through a series of chemical reactions that involve the formation of a pyrimidine ring, which is essential for its high affinity binding to PDE6δ. The synthetic route typically involves the following steps:
- Formation of the pyrimidine core.
- Introduction of functional groups that enhance binding affinity.
- Purification and characterization of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic chemistry techniques, including the use of solvents like DMSO for dissolving and purifying the compound .
Chemical Reactions Analysis
Types of Reactions
Deltasonamide 1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by its ability to form multiple noncovalent interactions with the prenyl-binding pocket of PDE6δ .
Common Reagents and Conditions
The synthesis of this compound involves reagents that facilitate the formation of hydrogen bonds and other noncovalent interactions. Conditions typically include controlled temperatures and the use of solvents like DMSO .
Major Products Formed
The major product of interest is this compound itself, which is characterized by its high purity and specific binding affinity to PDE6δ .
Scientific Research Applications
Deltasonamide 1 has a wide range of applications in scientific research:
Mechanism of Action
Deltasonamide 1 exerts its effects by binding to the prenyl-binding pocket of PDE6δ with high affinity. This binding disrupts the localization and function of lipidated proteins, such as KRas, thereby modulating their activity. The compound forms up to ten noncovalent interactions within the binding pocket, which are crucial for its picomolar affinity .
Comparison with Similar Compounds
Similar Compounds
Deltasonamide 2: Another inhibitor of PDE6δ with similar binding properties.
Arylindolinones: Compounds that also target lipidated proteins and have applications in targeted protein degradation.
Uniqueness
Deltasonamide 1 is unique due to its exceptionally high binding affinity and specificity for PDE6δ. This makes it a valuable tool for studying the biological functions of lipidated proteins and developing targeted therapies .
Properties
Molecular Formula |
C30H39ClN6O4S2 |
|---|---|
Molecular Weight |
647.3 g/mol |
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35) |
InChI Key |
FWBBCSKXUXMTJY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(CC2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)
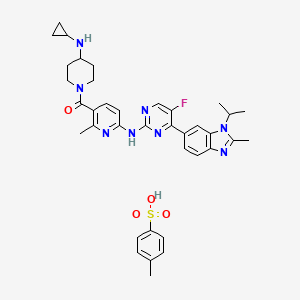
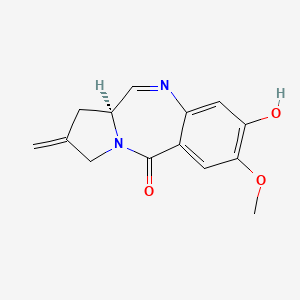
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
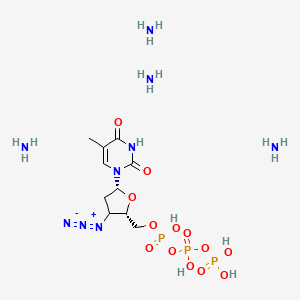
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)
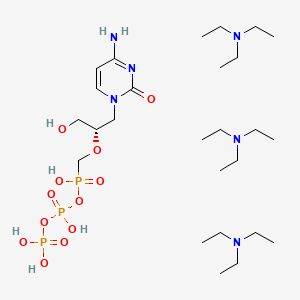
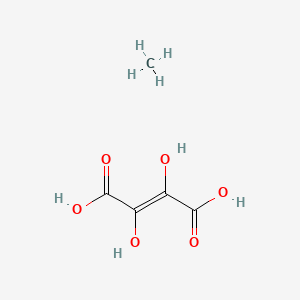

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)
